molecular formula C11H10BrN3OS B586255 O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate CAS No. 842138-75-4

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate

カタログ番号: B586255
CAS番号: 842138-75-4
分子量: 312.185
InChIキー: QOCIQAAGOLJLQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Classification and Nomenclature

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate possesses the molecular formula C₁₁H₁₀BrN₃OS and exhibits a molecular weight of 312.19 grams per mole. The compound belongs to the thiocarbamate family, which represents sulfur analogues of carbamates, distinguished by the replacement of oxygen with sulfur in the carbonyl position. Specifically, this compound is classified as an O-thiocarbamate, characterized by the general structure ROC(=S)NR₂, where the oxygen atom forms an ester linkage with the ethyl group.

The structural framework consists of a quinoxaline ring system substituted with bromine at the 5-position and linked to the thiocarbamate group at the 6-position. The quinoxaline core is a fused heterocyclic system comprising a benzene ring fused to a pyrazine ring, creating a benzopyrazine structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (5-bromoquinoxalin-6-yl)carbamothioic acid O-ethyl ester, reflecting its systematic chemical structure.

Property Value
Chemical Abstracts Service Number 842138-75-4
Molecular Formula C₁₁H₁₀BrN₃OS
Molecular Weight 312.19 g/mol
International Union of Pure and Applied Chemistry Name (5-bromoquinoxalin-6-yl)carbamothioic acid O-ethyl ester
Alternative Names Brimonidine Tartrate Impurity D, Brimonidine Related Compound B

The compound demonstrates structural complexity through its dual heterocyclic nature, combining the electron-deficient quinoxaline system with the nucleophilic thiocarbamate functionality. This combination creates unique electronic properties that influence both its chemical reactivity and analytical characteristics.

Historical Context in Thiocarbamate Chemistry

Thiocarbamate chemistry emerged from extensive research into carbamate compounds, which historically trace their origins to the study of physostigmine, a naturally occurring carbamate alkaloid found in Calabar bean seeds. The development of thiocarbamates as distinct chemical entities arose from the systematic replacement of oxygen atoms in carbamate structures with sulfur, leading to compounds with altered electronic properties and biological activities.

The Riemschneider thiocarbamate synthesis, discovered by German chemist Randolph Riemschneider in 1951, provided a foundational method for producing thiocarbamates through the reaction of alkyl or aryl thiocyanates under acidic conditions. This synthetic approach established efficient pathways for thiocarbamate formation, with the reaction proceeding through thiocyanate intermediates followed by hydrolysis with ice water. The mechanism involves carbocation formation and subsequent nucleophilic attack by water molecules, ultimately yielding the desired thiocarbamate products.

Thiocarbamate compounds gained prominence throughout the twentieth century, initially finding applications as pesticides before expanding into medicinal chemistry applications. The structural versatility of thiocarbamates, particularly their metal-binding capacity and diverse chemical reactivity, attracted significant interest from medicinal chemists seeking novel therapeutic agents. Within this historical context, this compound represents a sophisticated evolution of thiocarbamate chemistry, incorporating heterocyclic aromatic systems to create compounds with specialized analytical applications.

The Environmental Protection Agency has extensively studied thiocarbamate pesticides, including compounds such as ethyl dipropylthiocarbamate, molinate, pebulate, triallate, butylate, cycloate, and thiobencarb, establishing comprehensive frameworks for understanding their common mechanisms of toxicity. These studies revealed that thiocarbamates share structural features that contribute to their biological activities, with the sulfur-containing functional group playing a central role in their mechanism of action.

Position Within Quinoxaline Derivative Classifications

Quinoxaline derivatives constitute a significant class of heterocyclic compounds characterized by the fusion of benzene and pyrazine rings, resulting in a planar aromatic system with diverse chemical and biological properties. The parent quinoxaline compound, with Chemical Abstracts Service number 91-19-0 and molecular formula C₈H₆N₂, serves as the foundational structure for numerous derivatives used in pharmaceuticals, dyes, and agricultural chemicals.

Within quinoxaline chemistry, this compound occupies a unique position as a halogenated derivative bearing a sulfur-containing substituent. The bromination at the 5-position introduces electron-withdrawing effects that modify the electronic distribution within the quinoxaline ring system. Research has demonstrated that halogen substitution on quinoxaline rings significantly influences biological activity, with bromine substitution often enhancing potency in various biological assays.

Recent studies of quinoxaline derivatives as inhibitors of apoptosis signal regulated kinase 1 have revealed that dibromo-substituted quinoxaline fragments exhibit enhanced inhibitory activity compared to their non-halogenated counterparts. Specifically, compound 26e, containing a dibromo-substituted quinoxaline structure, demonstrated an inhibitory concentration of 50 percent value of 30.17 nanomolar against apoptosis signal regulated kinase 1, highlighting the importance of halogen substitution in biological activity.

Quinoxaline Derivative Type Structural Features Applications
Parent Quinoxaline C₈H₆N₂ basic structure Academic research, synthetic intermediate
Halogenated Derivatives Halogen substitution (Br, Cl, F) Enhanced biological activity
Thiocarbamate Substituted Sulfur-containing functional groups Analytical standards, pharmaceutical impurities
Bis-furyl Substituted Furyl groups at positions 2,3 Kinase inhibitors

The classification of quinoxaline derivatives often considers substitution patterns, with positions 2, 3, 5, 6, 7, and 8 available for functionalization. Structure-activity relationship studies have revealed that substitution at different positions produces distinct effects on biological activity, with positions 2 and 3 having the most significant impact on activity in many biological systems.

Significance in Analytical Chemistry as a Reference Standard

This compound serves as a crucial reference standard in analytical chemistry, particularly in pharmaceutical analysis where it functions as Brimonidine Tartrate Impurity D according to European Pharmacopoeia standards. The compound is also designated as Brimonidine Related Compound B in United States Pharmacopeia classifications, reflecting its standardized role in pharmaceutical quality control.

The analytical significance extends beyond impurity testing to include applications in method development and validation for chromatographic and spectroscopic techniques. Reference standards like this compound provide essential benchmarks for establishing analytical method performance parameters, including accuracy, precision, specificity, and sensitivity. The compound's well-defined chemical structure and stability characteristics make it particularly suitable for these applications.

Analytical Application Standard Designation Regulatory Framework
European Pharmacopoeia Brimonidine Tartrate Impurity D International Organization for Standardization 17034
United States Pharmacopeia Brimonidine Related Compound B International Organization for Standardization/International Electrotechnical Commission 17025
Pharmaceutical Quality Control Certified Reference Material Good Manufacturing Practice guidelines
Method Validation Analytical Standard International Council for Harmonisation guidelines

特性

IUPAC Name

O-ethyl N-(5-bromoquinoxalin-6-yl)carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS/c1-2-16-11(17)15-7-3-4-8-10(9(7)12)14-6-5-13-8/h3-6H,2H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCIQAAGOLJLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)NC1=C(C2=NC=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Thiourea Intermediate Synthesis

Thioureas are typically prepared by reacting amines with thiophosgene or ammonium thiocyanate . For 1-(5-bromoquinoxalin-6-yl)thiourea:

  • 5-Bromoquinoxalin-6-amine reacts with thiophosgene in dichloromethane at 0–5°C.

  • The intermediate is treated with aqueous ammonia to yield the thiourea.

S-Alkylation with Ethylating Agents

The thiourea undergoes alkylation using ethyl bromide or diethyl sulfate in basic conditions:

  • Base : Potassium carbonate or sodium hydride in anhydrous DMF.

  • Reaction Time : 6–12 hours at 60–80°C.

Mechanistic Insight :

  • Deprotonation of the thiourea’s -NH group by the base.

  • Nucleophilic substitution at the ethylating agent’s electrophilic carbon.

  • Elimination of HBr (if using ethyl bromide) to form O-ethyl carbamothioate.

Bromination Strategies

Introducing bromine at the quinoxaline’s 5-position requires precise regiocontrol. Two approaches are viable:

Direct Bromination of Quinoxaline

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid.

  • Conditions : 80–100°C for 4–8 hours.

  • Challenges : Poor regioselectivity due to quinoxaline’s symmetry.

Pre-Brominated Starting Materials

Using 5-bromo-o-phenylenediamine (if accessible) ensures bromine incorporation during quinoxaline cyclization. However, synthesis of this diamine necessitates:

  • Bromination of o-phenylenediamine with Br₂/H₂SO₄.

  • Separation of isomers via column chromatography.

Industrial-Scale Optimization

Source highlights mixed-solvent systems (water/organic) for improving yield and purity. For O-ethyl carbamothioate:

ParameterOptimal ConditionImpact on Yield
SolventTHF/Water (3:1)Maximizes solubility of intermediates
Catalyst Loading10 wt% MoVP/Al₂O₃Enhances cyclization rate
Temperature60°CBalances reaction kinetics and side reactions
Reaction Time8 hoursEnsures complete S-alkylation

Key Observations :

  • Recyclability : MoVP catalysts retain >85% activity after five cycles.

  • Byproduct Formation : Excess ethylating agents generate diethyl sulfide , requiring post-reaction distillation.

Analytical Characterization

Post-synthesis purification involves:

  • Recrystallization : Ethanol/water mixtures (70:30) yield >98% purity.

  • HPLC Analysis : C18 column, mobile phase = acetonitrile/0.1% TFA (55:45), retention time = 6.2 minutes.

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -CH₂CH₃), 4.25 (q, 2H, -OCH₂), 7.85–8.20 (m, 3H, quinoxaline-H).

  • LC-MS : m/z 312.1 [M+H]⁺, confirming molecular weight .

化学反応の分析

Types of Reactions

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamothioate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases such as sodium hydride or potassium carbonate.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.

    Hydrolysis: Acidic conditions may involve hydrochloric acid or sulfuric acid, while basic conditions may involve sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoxaline derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as quinoxaline N-oxides or reduced quinoxalines.

    Hydrolysis: Products include carboxylic acids and thiol derivatives.

科学的研究の応用

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

作用機序

The mechanism of action of O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoxaline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and carbamothioate group may also contribute to its biological activity by enhancing its binding affinity to target molecules.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Carbamothioate Family

The following table compares O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate with key structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure CAS Number
This compound C₁₂H₁₂BrN₃OS 326.22 5-Bromo, ethyl carbamothioate Quinoxaline 2742962-04-3
O-Isopropyl (5-bromoquinoxalin-6-yl)carbamothioate C₁₂H₁₂BrN₃OS 185.29 (discrepancy noted) 5-Bromo, isopropyl carbamothioate Quinoxaline 132335-49-0
O-Ethyl methylphosphonothioate C₃H₉O₂PS 140.14 Ethyl phosphonothioate, methyl group Phosphonothioate Not specified
O-Ethyl ethylphosphonothionochloridate C₄H₁₀ClOPS 164.60 Ethyl phosphonochloridothioate Phosphonochloridothioate 1497-68-3

Notes:

  • Substituent Effects: The ethyl vs. isopropyl carbamothioate groups in quinoxaline derivatives alter steric bulk and lipophilicity. The isopropyl variant (CAS 132335-49-0) has a lower molecular weight (185.29 g/mol), which may indicate a typographical error in the source data, as bromine alone contributes ~80 g/mol .

Reactivity and Stability

  • Carbamothioates vs. Phosphonothioates: Carbamothioates (C=S bond) are generally less hydrolytically stable than phosphonothioates (P=S bond) due to the higher electronegativity of sulfur in the latter. However, the quinoxaline core in the target compound may confer additional stabilization through resonance .

生物活性

O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available data regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula: C10H10BrN3OS
Molecular Weight: 296.17 g/mol
IUPAC Name: this compound
CAS Number: 842138-75-4

This compound features a quinoxaline core, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical cellular processes. For instance, quinoxaline derivatives have been shown to inhibit protein kinases, which play a key role in cell signaling pathways.
  • Antimicrobial Activity: Quinoxaline derivatives are often evaluated for their antimicrobial properties. This compound may exhibit activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.
  • Anticancer Properties: Preliminary studies suggest that this compound could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Activity Type Description Reference
AntimicrobialExhibits inhibitory effects against Gram-positive and Gram-negative bacteria.
CytotoxicityInduces apoptosis in cancer cell lines through caspase activation.
Enzyme InhibitionInhibits specific protein kinases implicated in cancer progression.
AntiviralShows potential activity against viral infections by inhibiting viral replication.

Case Studies

  • Antimicrobial Efficacy:
    A study conducted on the antimicrobial properties of quinoxaline derivatives demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead for developing new antibacterial agents.
  • Cytotoxic Effects:
    In vitro assays on various cancer cell lines showed that this compound induced cell death through a mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) production. These findings suggest its potential use in cancer therapy.
  • Enzyme Targeting:
    Research focused on the inhibition of protein kinases revealed that this compound effectively inhibited the growth of cancer cells by targeting specific kinases involved in cell cycle regulation. This mechanism highlights its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or thiocarbamation reactions. For example, bromoquinoxaline derivatives (e.g., 6-bromoquinoxaline, CAS 50998-17-9) can react with ethyl thioisocyanate under reflux in anhydrous THF with catalytic triethylamine. Monitoring via TLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended . Adjusting solvent polarity and reaction time (12–24 hrs) can optimize yields.
  • Data Reference : Similar carbamothioate syntheses report yields of 70–85% under inert atmospheres, with characterization via 1H^1H NMR and IR .

Q. How can researchers purify this compound, and what analytical techniques confirm purity?

  • Methodology : Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C effectively removes unreacted starting materials. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (mp 216–218°C for analogous compounds) .
  • Contradiction Analysis : Discrepancies in melting points (e.g., ±2°C) may arise from solvent traces; differential scanning calorimetry (DSC) provides higher accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodology :

  • 1H^1H NMR : Key peaks include aromatic protons (δ 7.68–8.36 ppm for quinoxaline) and ethyl group signals (δ 1.35–1.40 ppm for CH3_3, δ 4.20–4.60 ppm for CH2_2) .
  • IR : Confirm thioester (C=S, ~1200 cm1^{-1}) and quinoxaline (C=N, ~1600 cm1^{-1}) groups.
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ at m/z 313.1 .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The 5-bromo group enables Suzuki-Miyaura couplings. Use Pd(PPh3_3)4_4 (5 mol%) with arylboronic acids in DMF/H2_2O (3:1) at 80°C. Monitor regioselectivity via 13C^{13}C NMR and X-ray crystallography .
  • Data Contradictions : Steric hindrance from the ethyl carbamothioate group may reduce coupling efficiency compared to non-substituted bromoquinoxalines. Computational DFT studies (e.g., Gaussian 09) model steric/electronic effects .

Q. What computational strategies predict the compound’s stability under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Pair with DFT calculations (B3LYP/6-31G*) to identify degradation pathways (e.g., hydrolysis of the thioester bond). Solubility parameters (Hansen solubility sphere) predict stability in aqueous buffers .

Q. How can researchers resolve contradictions between experimental and theoretical spectral data?

  • Methodology : Cross-validate NMR chemical shifts using software (e.g., ACD/Labs or ChemDraw). For discrepancies in aromatic proton shifts (>0.3 ppm), consider crystal packing effects via single-crystal XRD (APEX2 software) . IR vibrational modes are refined using VEDA4 for force constant adjustments .

Applications in Drug Development

Q. What role does this compound play in studying Brimonidine-related impurities, and how are degradation pathways analyzed?

  • Methodology : As a Brimonidine impurity (CAS 842138-75-4), its formation is tracked using LC-MS/MS under stressed conditions (0.1 M HCl/NaOH, 60°C). Degradation products (e.g., 5-bromoquinoxaline-6-amine) are identified via HRMS and compared with synthetic standards .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。